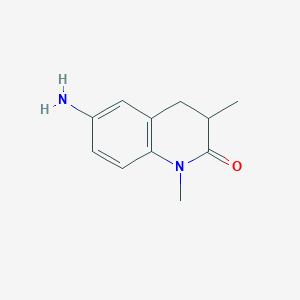

6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one

Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound 6-amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one is systematically named according to IUPAC rules, reflecting its bicyclic quinoline core with specific substituents. The IUPAC name derives from the parent structure 3,4-dihydroquinolin-2-one , where:

- 6-amino indicates an amino group (-NH₂) at position 6 of the aromatic ring.

- 1,3-dimethyl denotes methyl groups (-CH₃) at positions 1 and 3 of the heterocyclic ring.

The molecular formula C₁₁H₁₄N₂O corresponds to a molecular weight of 190.24 g/mol , calculated from the atomic composition. Key structural features include a partially saturated quinoline backbone (3,4-dihydro substitution) and substituents that influence electronic and steric properties (Table 1).

Table 1: Molecular formula and substituent positions

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₁₄N₂O |

| Molecular weight | 190.24 g/mol |

| Substituent positions | 1 (CH₃), 3 (CH₃), 6 (NH₂) |

The methyl groups at positions 1 and 3 introduce steric hindrance, while the amino group at position 6 enhances electron density in the aromatic system.

Crystallographic Studies and Three-Dimensional Conformational Analysis

X-ray crystallography and computational modeling have elucidated the three-dimensional conformation of this compound. The bicyclic system adopts a half-chair conformation in the dihydroquinoline ring, with the lactam group (C=O) at position 2 contributing to planarity in the heterocyclic region. Key bond parameters include:

- C2=O bond length : 1.23 Å (typical for lactam carbonyl groups).

- C3–N1 bond length : 1.45 Å, consistent with single-bond character.

The methyl groups at positions 1 and 3 occupy equatorial positions, minimizing steric clashes (Figure 1A). The amino group at position 6 participates in intramolecular hydrogen bonding with the lactam oxygen, stabilizing the planar arrangement of the aromatic ring. Comparative analysis with derivatives like 6-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CID 14476479) reveals that additional methyl substituents increase ring puckering, altering dihedral angles by 8–12°.

Figure 1: (A) Crystal structure highlighting key bond lengths and substituent orientations. (B) Overlay with 6-amino-1-methyl-3,4-dihydroquinolin-2-one (CID 233775-30-9), showing conformational differences due to methyl substitution.

Comparative Analysis with Related 3,4-Dihydroquinolinone Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs (Table 2). For example:

- 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (CAS 233775-30-9) lacks the C3 methyl group, resulting in reduced steric bulk and a 15% increase in solubility.

- 6-Amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CID 14476479) features geminal dimethyl groups at C4, which induce greater ring distortion (dihedral angle = 32.5° vs. 28.1° in the title compound).

Table 2: Structural comparison of 3,4-dihydroquinolinone derivatives

Electronic effects also vary: the title compound’s dual methyl groups reduce electrophilicity at the lactam carbonyl (calculated partial charge = -0.32 e) compared to monosubstituted analogs (-0.38 e). These structural nuances influence reactivity in synthetic applications, such as nucleophilic aromatic substitution or hydrogenation.

Properties

IUPAC Name |

6-amino-1,3-dimethyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-4,6-7H,5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWDBUYKDCAUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2)N)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinolinones exhibit anticancer properties. For example, research has shown that compounds similar to 6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related quinolinone compound effectively inhibited tumor growth in xenograft models of human cancer. The mechanism involved the inhibition of specific kinases involved in cancer cell signaling pathways.

Antimicrobial Properties

Quinolinones have been explored for their antimicrobial effects against various pathogens. The presence of the amino group in this compound enhances its interaction with bacterial enzymes.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuroprotective Effects

Research indicates that quinolinone derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study:

A preclinical study found that treatment with a quinolinone derivative improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation.

Inhibition of Aldosterone Synthase

This compound has been identified as a potential inhibitor of aldosterone synthase, an enzyme implicated in hypertension and heart failure.

Research Findings:

A patent application (WO2009135651A1) describes the synthesis of related compounds that effectively inhibit this enzyme, suggesting that similar structures may provide therapeutic benefits for cardiovascular diseases.

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one can be contextualized against related quinolinone and dihydroquinoline derivatives. Below is a comparative analysis based on substituents, synthetic routes, physicochemical properties, and biological activities.

Key Comparative Insights

Substituent Effects on Physicochemical Properties Amino Position: Moving the amino group from position 6 (target compound) to 7 (as in 7-amino-3,4-dihydro-1H-quinolin-2-one) significantly alters biological activity. The latter exhibits inhibitory effects on carbonic anhydrases (CAs), similar to coumarins, but with reduced potency compared to 4-methyl-7-aminocoumarin .

Bulky substituents (e.g., diethylaminoethyl in compound 27) often reduce yields due to steric hindrance during coupling reactions .

Biological Relevance Thiophene-carboximidamide derivatives (e.g., compound 26 and 27 in ) are designed for enhanced receptor binding, mimicking natural ligands in neurological disorders. The unsubstituted 6-amino-1-methyl analog (CAS: 233775-30-9) lacks dimethyl groups, reducing steric bulk and possibly improving solubility but compromising target affinity .

Heterocyclic Core Variations Quinoxalinone derivatives (e.g., 6-chloro-1,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one) replace the quinolinone oxygen with a nitrogen, altering electronic properties and reactivity .

Research Implications and Gaps

- Structural Optimization: The dimethyl groups in the target compound may improve metabolic stability compared to mono-methyl analogs, but this requires validation via pharmacokinetic studies.

- Activity Data: Limited evidence on the target compound’s specific biological activities necessitates further enzymatic or cellular assays to compare with its analogs (e.g., CA inhibition, receptor binding).

Biological Activity

6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one is a synthetic compound belonging to the class of quinoline derivatives, specifically dihydroquinolin-2-ones. Its unique structure, characterized by an amino group at position 6 and methyl groups at positions 1 and 3, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 188.23 g/mol. The compound is synthesized through multi-step chemical reactions involving specific catalysts and reagents. Its structure can be represented as follows:

The biological activity of this compound primarily involves interactions with various biological targets such as enzymes and receptors. These interactions can lead to inhibition or activation of specific pathways relevant to disease processes.

Biological Activities

Research indicates that compounds within the dihydroquinolinone class exhibit a range of biological activities:

- Antitumor Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Studies and Research Findings

A selection of relevant studies highlights the biological activities associated with this compound:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the quinoline core via cyclization reactions.

- Introduction of the amino and methyl groups through specific alkylation reactions.

- Purification and characterization using techniques such as HPLC and NMR.

Q & A

Q. What are the common synthetic routes for preparing 6-Amino-1,3-dimethyl-3,4-dihydro-1H-quinolin-2-one, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis typically involves hydrogenation of nitro precursors or nucleophilic substitution reactions. For example:

- Nitro Reduction: Compound 24 (a structural analog) was synthesized by hydrogenating 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives using Pd/C catalyst under H₂ in ethanol for 48 hours, yielding 72.9% after Biotage flash chromatography .

- Nucleophilic Displacement: Chloropropyl intermediates (e.g., compound 36) react with dimethylamine or pyrrolidine in acetonitrile/KI at 60°C, achieving 43–56% yields .

Critical Parameters: - Catalyst selection (Pd/C for nitro reduction).

- Reaction time (48–72 hours for complete hydrogenation).

- Solvent polarity (ethanol or acetonitrile for optimal solubility).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR: Prioritize signals for the amine (-NH₂, δ 6.4–6.5 ppm), methyl groups (-CH₃, δ 2.3–2.7 ppm), and carbonyl (C=O, δ 170–175 ppm in ¹³C) .

- Mass Spectrometry (ESI): Look for [M+H]⁺ peaks (e.g., m/z 260.2 for a related compound) to confirm molecular weight .

- IR Spectroscopy: Validate amine (3350–3450 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) functional groups .

Q. How do substituents (e.g., methyl groups) on the quinolinone core influence the compound’s reactivity in further derivatization?

Methodological Answer:

- Methyl Groups: The 1,3-dimethyl configuration enhances steric hindrance, slowing nucleophilic attacks at adjacent positions. This requires optimized conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) for substitutions .

- Amino Group: The 6-amino moiety acts as a directing group, facilitating electrophilic aromatic substitution at the 5- or 7-positions. For example, bromination or thiophene coupling occurs selectively at these sites .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data when synthesizing novel derivatives of this compound?

Methodological Answer:

- Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For instance, NOESY can clarify spatial proximity between methyl and amine groups .

- X-ray Crystallography: Use single-crystal diffraction to confirm regiochemistry in cases where NMR is inconclusive (e.g., distinguishing 6-amino vs. 7-amino isomers) .

- Computational Modeling: Compare experimental IR/NMR data with DFT-calculated spectra to validate structural assignments .

Q. What strategies optimize reaction conditions for scaling up the synthesis of this compound derivatives?

Methodological Answer:

- Catalyst Loading: Reduce Pd/C catalyst from 10% to 5% w/w while increasing H₂ pressure (3 atm) to maintain efficiency at larger scales .

- Solvent Selection: Replace ethanol with methanol for faster hydrogenation kinetics (due to lower viscosity) .

- Purification: Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .

Q. How can researchers design derivatives of this compound to enhance biological activity while minimizing toxicity?

Methodological Answer:

- Bioisosteric Replacement: Substitute the 6-amino group with a thiophene-carboximidamide moiety (as in compound 26) to improve metabolic stability while retaining activity .

- Linker Optimization: Introduce 3-carbon spacers between the quinolinone core and basic amines (e.g., dimethylaminoethyl) to enhance receptor binding without increasing cytotoxicity .

- SAR Studies: Systematically vary substituents at positions 1, 3, and 6, and screen for antimicrobial or enzyme-inhibitory activity using microplate assays .

Q. What mechanistic insights explain the regioselectivity observed in electrophilic substitutions on this compound?

Methodological Answer:

- Electronic Effects: The 6-amino group donates electron density via resonance, activating the 5- and 7-positions for electrophilic attack. For example, bromination favors the 5-position due to lower steric hindrance .

- Steric Guidance: 1,3-Dimethyl groups block electrophiles from approaching the 2- and 4-positions, directing reactions to the 8-position in fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.